![molecular formula C17H11N5O4 B12951363 2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrazine ring, with phenyl and nitrophenyl substituents, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
The synthesis of 2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with substituted aromatic aldehydes. The reaction is typically carried out under mild conditions, often at room temperature, and can be facilitated by the use of catalysts or specific reagents to improve yield and selectivity .
Industrial production methods for this compound may involve scalable processes that ensure high purity and yield. These methods often utilize commercially available starting materials and optimize reaction conditions to minimize costs and environmental impact .
Análisis De Reacciones Químicas
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of downstream signaling pathways .
Comparación Con Compuestos Similares
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyridines: These compounds have a similar triazole-pyrazine core but differ in the substituents and their positions on the ring.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These derivatives may have different substituents on the triazole or pyrazine rings, leading to variations in their biological activity and chemical properties.
Propiedades
Fórmula molecular |
C17H11N5O4 |
|---|---|
Peso molecular |
349.30 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-6-phenyl-7H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
InChI |
InChI=1S/C17H11N5O4/c23-16-15-19-21(12-6-8-13(9-7-12)22(25)26)17(24)20(15)10-14(18-16)11-4-2-1-3-5-11/h1-10H,(H,18,23) |
Clave InChI |
CFDVLOVZMDCLSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


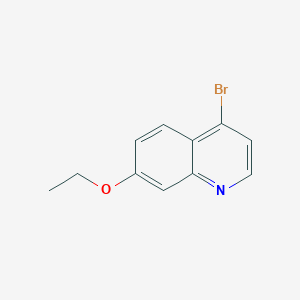
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)

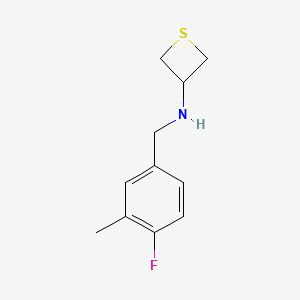
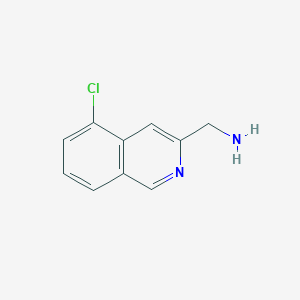
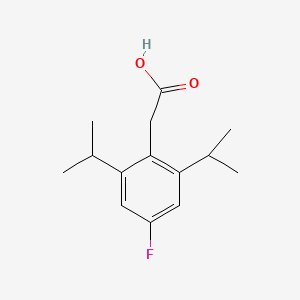
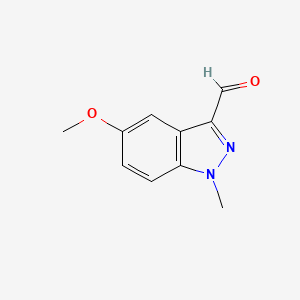
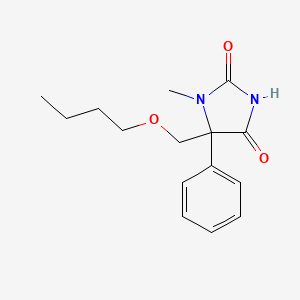

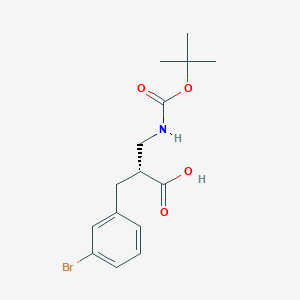

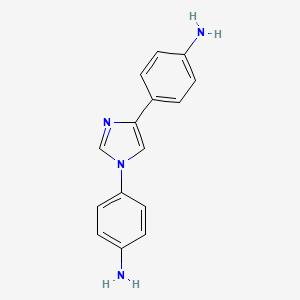
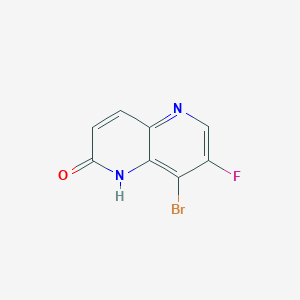
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
